molecular formula C13H15N B14265390 1-Benzyl-3-methyl-1,4-dihydropyridine CAS No. 154471-94-0

1-Benzyl-3-methyl-1,4-dihydropyridine

Cat. No.: B14265390
CAS No.: 154471-94-0
M. Wt: 185.26 g/mol
InChI Key: HBBQNURMOUTLNT-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1,4-dihydropyridine is a derivative of the 1,4-dihydropyridine class of compounds This class is known for its diverse pharmaceutical applications, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4-dihydropyridine can be synthesized through various methods, including the Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs multi-component one-pot reactions, which are efficient and yield high-purity products. Green synthetic methodologies are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1,4-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-methyl-1,4-dihydropyridine has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1-Benzyl-3-methyl-1,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as antihypertensive agents .

Comparison with Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Known for its long-acting antihypertensive effects.

    Felodipine: Used for its vasodilatory properties.

Uniqueness: 1-Benzyl-3-methyl-1,4-dihydropyridine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its benzyl and methyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects .

Properties

CAS No.

154471-94-0

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

1-benzyl-3-methyl-4H-pyridine

InChI

InChI=1S/C13H15N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-5,7-10H,6,11H2,1H3

InChI Key

HBBQNURMOUTLNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=CC1)CC2=CC=CC=C2

Origin of Product

United States

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